molecular formula C13H19FN2 B1489502 4-(4-(2-Fluoroethyl)piperidin-1-yl)aniline CAS No. 1425378-98-8

4-(4-(2-Fluoroethyl)piperidin-1-yl)aniline

Cat. No.: B1489502
CAS No.: 1425378-98-8
M. Wt: 222.3 g/mol
InChI Key: QVTDQRWJORDOLU-UHFFFAOYSA-N
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Description

4-(4-(2-Fluoroethyl)piperidin-1-yl)aniline: is a chemical compound that belongs to the class of organic compounds known as anilines. Anilines are derivatives of aniline, which is a primary amine attached to a benzene ring. This compound features a piperidine ring substituted with a 2-fluoroethyl group and an aniline group.

Properties

IUPAC Name

4-[4-(2-fluoroethyl)piperidin-1-yl]aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19FN2/c14-8-5-11-6-9-16(10-7-11)13-3-1-12(15)2-4-13/h1-4,11H,5-10,15H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QVTDQRWJORDOLU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CCF)C2=CC=C(C=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19FN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-(2-Fluoroethyl)piperidin-1-yl)aniline typically involves multiple steps:

  • Piperidine Derivative Synthesis: : The piperidine ring is first synthesized or obtained from a suitable precursor.

  • Fluoroethylation: : The piperidine derivative undergoes a reaction with 2-fluoroethyl bromide or chloride to introduce the 2-fluoroethyl group.

  • Aniline Introduction:

Industrial Production Methods

In an industrial setting, the synthesis of this compound would be scaled up, with careful control of reaction conditions such as temperature, pressure, and the use of catalysts to ensure high yield and purity. Continuous flow reactors and other advanced chemical engineering techniques might be employed to optimize production efficiency.

Chemical Reactions Analysis

Types of Reactions

4-(4-(2-Fluoroethyl)piperidin-1-yl)aniline: can undergo various chemical reactions, including:

  • Oxidation: : The aniline group can be oxidized to form various derivatives, such as nitroaniline or azo compounds.

  • Reduction: : The compound can be reduced to form different amines or amides.

  • Substitution: : The aromatic ring can undergo electrophilic substitution reactions, such as nitration, halogenation, or sulfonation.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and chromic acid (H₂CrO₄).

  • Reduction: : Reducing agents like hydrogen gas (H₂) in the presence of a catalyst, or tin chloride (SnCl₂) can be used.

  • Substitution: : Electrophilic substitution reactions typically require strong acids like sulfuric acid (H₂SO₄) or halogenating agents like bromine (Br₂).

Major Products Formed

  • Oxidation: : Nitroaniline, azo compounds.

  • Reduction: : Various amines or amides.

  • Substitution: : Nitro derivatives, halogenated compounds, sulfonated derivatives.

Scientific Research Applications

4-(4-(2-Fluoroethyl)piperidin-1-yl)aniline: has several applications in scientific research:

  • Chemistry: : It can be used as a building block in the synthesis of more complex organic molecules.

  • Biology: : The compound may serve as a ligand in biochemical assays or as a precursor for biologically active molecules.

  • Medicine: : It could be investigated for potential therapeutic properties, such as anti-inflammatory or analgesic effects.

  • Industry: : It may be used in the development of new materials or as an intermediate in the production of dyes, pigments, or pharmaceuticals.

Mechanism of Action

The mechanism by which 4-(4-(2-Fluoroethyl)piperidin-1-yl)aniline exerts its effects depends on its specific application. For example, if used as a pharmaceutical, it might interact with specific molecular targets such as enzymes or receptors, leading to a biological response. The exact pathways involved would need to be elucidated through detailed biochemical studies.

Comparison with Similar Compounds

4-(4-(2-Fluoroethyl)piperidin-1-yl)aniline: can be compared to other similar compounds, such as:

  • 4-(2-Fluoroethyl)piperidine: : This compound lacks the aniline group and has different chemical properties and applications.

  • 2-Fluoroethanol: : A simpler compound with a different functional group, used in different chemical reactions.

This compound: is unique due to its combination of the piperidine ring, fluoroethyl group, and aniline group, which gives it distinct chemical and biological properties.

Biological Activity

4-(4-(2-Fluoroethyl)piperidin-1-yl)aniline is a compound with significant potential in medicinal chemistry, particularly due to its structural features that allow interaction with various biological targets. Its unique combination of a piperidine ring and an aniline moiety contributes to its diverse biological activities, making it a subject of interest in drug development and therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C13H18FN3C_{13}H_{18}FN_3, with a molecular weight of approximately 239.3 g/mol. The presence of the fluorinated ethyl group enhances its lipophilicity, which is crucial for bioactivity.

The biological activity of this compound primarily stems from its ability to modulate specific receptors or enzymes. The binding affinity and interaction with these targets can lead to various downstream effects, influencing cellular processes such as proliferation, apoptosis, and signal transduction pathways.

Biological Activities

Research indicates that this compound exhibits several notable biological activities:

  • Inhibition of Colony-Stimulating Factor 1 Receptor (CSF1R) : This compound has been identified as a potent inhibitor of CSF1R, which plays a critical role in macrophage biology and tumor microenvironments. Inhibition of CSF1R can reduce tumor-associated macrophages, potentially leading to decreased tumor growth and enhanced therapeutic outcomes in cancer treatment .
  • Antimelanogenic Effects : Similar compounds have demonstrated the ability to inhibit tyrosinase activity, an enzyme involved in melanin production. This suggests potential applications in treating hyperpigmentation disorders .

Table 1: Summary of Biological Activities

Activity TypeDescriptionReference
CSF1R InhibitionReduces tumor-associated macrophages; enhances apoptosis
Antimelanogenic EffectsInhibits tyrosinase activity; no cytotoxicity observed
Binding Affinity StudiesDemonstrates significant binding to target receptors

Synthesis and Chemical Reactivity

The synthesis of this compound can be approached through various methods, often involving the modification of piperidine derivatives. The reactivity attributed to the piperidine and aniline functional groups allows for further chemical transformations that can enhance its biological profile.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-(4-(2-Fluoroethyl)piperidin-1-yl)aniline
Reactant of Route 2
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4-(4-(2-Fluoroethyl)piperidin-1-yl)aniline

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